

# Paederosidic acid methyl ester CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Paederosidic acid methyl ester	
Cat. No.:	B1237266	Get Quote

# In-depth Technical Guide: Paederosidic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Identification**

**Paederosidic acid methyl ester** (PAME) is a naturally occurring iridoid glycoside that has garnered scientific interest for its potential therapeutic properties.

Identifier	Value
CAS Number	122413-01-8[1][2][3]
Molecular Formula	C19H26O12S[1][2][3]
Molecular Weight	478.5 g/mol [1]

# **Pharmacological Activity: Antinociception**

**Paederosidic acid methyl ester** has demonstrated significant antinociceptive (pain-relieving) activity in various preclinical models. Research suggests its mechanism of action is linked to the nitric oxide-cyclic guanosine monophosphate-ATP-sensitive potassium channel (NO-cGMP-K+ATP) pathway.[1][4]



## **Quantitative Analysis of Antinociceptive Effects**

The antinociceptive properties of PAME have been evaluated using established chemical and thermal pain models in mice. Intraperitoneal administration of PAME at doses of 20, 40, and 60 mg/kg resulted in a significant reduction of nociceptive responses.

Table 1: Summary of Antinociceptive Activity in Chemical Nociception Models

Experimental Model	Doses of PAME (mg/kg, i.p.)	Observed Effect
Acetic Acid-Induced Writhing	20, 40, 60	Significant inhibition of writhing responses
Formalin Test	20, 40, 60	Significant inhibition of paw licking time
Capsaicin-Induced Nociception	20, 40, 60	Significant inhibition of nociceptive responses

Table 2: Summary of Antinociceptive Activity in Thermal Nociception Models

Experimental Model	Doses of PAME (mg/kg, i.p.)	Observed Effect
Hot Plate Test	20, 40, 60	Significant increase in pain latency
Tail-Flick Test	20, 40, 60	Significant increase in pain latency

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **Paederosidic acid methyl ester**'s antinociceptive activity.

# **Acetic Acid-Induced Writhing Test**



This model is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.[5][6][7][8][9]

- Animals: Male ICR mice (23 ± 3 g).[6]
- Procedure:
  - Animals are divided into control and treatment groups.
  - Test substance (PAME) or vehicle is administered intraperitoneally (i.p.).
  - After a set pre-treatment time (typically 30-60 minutes), a 0.5% to 1% solution of acetic acid is injected i.p. (10 mL/kg).[5][6][8]
  - Immediately following the acetic acid injection, each mouse is placed in an observation chamber.
  - The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 10-20 minutes.[5][7]
- Endpoint: The total number of writhes is recorded, and the percentage of inhibition by the test substance is calculated compared to the control group.

#### **Formalin Test**

This model assesses both neurogenic and inflammatory pain responses.[10][11][12][13][14]

- Animals: Male mice.
- Procedure:
  - A dilute solution of formalin (typically 1-2.5%) is injected into the plantar surface of one hind paw.[11][13]
  - The animal is immediately placed in an observation chamber.
  - The time spent licking or biting the injected paw is recorded in two distinct phases:



- Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.[11][12]
- Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.[11][12]
- Endpoint: The duration of paw licking and biting is quantified for both phases to assess the compound's effect on both types of pain.

#### **Hot Plate Test**

This is a thermal nociception model used to evaluate centrally acting analgesics.[15][16][17] [18]

- Animals: Male mice.
- Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[15]
- Procedure:
  - Each mouse is placed on the hot plate, and a timer is started.
  - The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[15]
  - A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.[19]
- Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

### **Tail-Flick Test**

This is another thermal nociception model that primarily measures spinal reflexes to pain.[20] [21][22][23][24]

- · Animals: Male mice or rats.
- Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[20]
- Procedure:

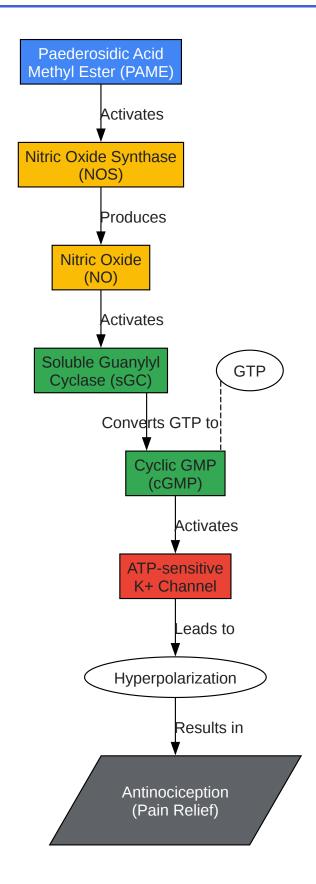


- The animal is gently restrained, and its tail is positioned in the apparatus.
- The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.[20]
- A cut-off time is used to prevent injury.
- Endpoint: A longer tail-flick latency suggests an analgesic effect.

# Signaling Pathway and Experimental Workflow Proposed Signaling Pathway for Antinociception

The antinociceptive effect of **Paederosidic acid methyl ester** is believed to be mediated through the activation of the NO-cGMP-K+ATP channel pathway.





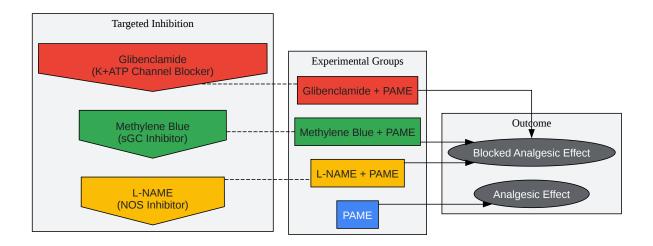
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Caption: Proposed signaling pathway of Paederosidic acid methyl ester.



# **Experimental Workflow for Mechanism of Action Studies**

To elucidate the involvement of the NO-cGMP-K<sup>+</sup>ATP pathway, a series of experiments using specific inhibitors are conducted.



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Caption: Workflow for investigating the mechanism of action.

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- To cite this document: BenchChem. [Paederosidic acid methyl ester CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:



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